molecular formula C22H37NNaO7S+ B12308588 SulfosuccinimidylElaidateSodium

SulfosuccinimidylElaidateSodium

Cat. No.: B12308588
M. Wt: 482.6 g/mol
InChI Key: FZVVLJSNKVOPRF-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

SulfosuccinimidylElaidateSodium can be synthesized through the reaction of maleic anhydride with sulfochlorinated dimethylcarbamoyl (N,N-dimethylcarbamoyl sulfonyl chloride) . The reaction conditions need to be optimized based on specific experimental requirements. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

SulfosuccinimidylElaidateSodium undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of SulfosuccinimidylElaidateSodium involves the activation of carboxyl groups, allowing them to react with amines or thiols to form stable amide or thiol bonds . This activation is facilitated by the sulfonic acid group, which enhances the reactivity of the compound. The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired biochemical modifications.

Properties

Molecular Formula

C22H37NNaO7S+

Molecular Weight

482.6 g/mol

IUPAC Name

sodium;1-[(Z)-octadec-9-enoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

InChI

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);/q;+1/b10-9-;

InChI Key

FZVVLJSNKVOPRF-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na+]

Origin of Product

United States

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